Methyl 11-acetoxyhexadecanoate Methyl 11-acetoxyhexadecanoate
Brand Name: Vulcanchem
CAS No.: 88167-64-0
VCID: VC19291868
InChI: InChI=1S/C19H36O4/c1-4-5-11-14-18(23-17(2)20)15-12-9-7-6-8-10-13-16-19(21)22-3/h18H,4-16H2,1-3H3
SMILES:
Molecular Formula: C19H36O4
Molecular Weight: 328.5 g/mol

Methyl 11-acetoxyhexadecanoate

CAS No.: 88167-64-0

Cat. No.: VC19291868

Molecular Formula: C19H36O4

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 11-acetoxyhexadecanoate - 88167-64-0

Specification

CAS No. 88167-64-0
Molecular Formula C19H36O4
Molecular Weight 328.5 g/mol
IUPAC Name methyl 11-acetyloxyhexadecanoate
Standard InChI InChI=1S/C19H36O4/c1-4-5-11-14-18(23-17(2)20)15-12-9-7-6-8-10-13-16-19(21)22-3/h18H,4-16H2,1-3H3
Standard InChI Key MGMZJVRGQIUAJY-UHFFFAOYSA-N
Canonical SMILES CCCCCC(CCCCCCCCCC(=O)OC)OC(=O)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Methyl 11-acetoxyhexadecanoate (C₁₉H₃₆O₄) is a saturated fatty acid methyl ester with a molecular weight of 328.5 g/mol . Its structure comprises a 16-carbon chain (hexadecanoate) esterified with a methyl group at the carboxyl terminus and an acetoxy moiety (-OAc) at the 11th position. The acetoxy group introduces steric and electronic modifications to the alkyl chain, influencing the compound’s reactivity and interactions with biological systems. The IUPAC name for this compound is methyl 11-acetoxyhexadecanoate, reflecting its esterified functional groups .

Key identifiers include:

  • InChI: InChI=1S/C19H36O4/c1-4-5-11-14-18(23-17(2)20)15-12-9-7-6-8-10-13-16-19(21)22-3/h18H,4-16H2,1-3H3

  • InChIKey: MGMZJVRGQIUAJY-UHFFFAOYSA-N

  • SMILES: CCCCC(CCCCCCCCCC(=O)OC)OC(=O)C

These identifiers confirm the compound’s stereochemistry and functional group arrangement, essential for reproducibility in synthetic and analytical workflows.

Synthesis and Chemical Modification

Chemical Synthesis Pathways

The synthesis of methyl 11-acetoxyhexadecanoate typically involves multi-step organic reactions. A common strategy is the acetylation of a hydroxylated precursor. For instance, methyl 11-hydroxyhexadecanoate can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . This approach mirrors methodologies documented for analogous compounds, such as the synthesis of methyl 3-hydroxyoctadecanoate via NaBH₄ reduction of ketoesters followed by acetylation .

A representative synthesis route involves:

  • Hydroxylation: Introduction of a hydroxyl group at the 11th position of hexadecanoic acid through selective oxidation or microbial biotransformation.

  • Esterification: Reaction with methanol under acidic conditions to form methyl 11-hydroxyhexadecanoate.

  • Acetylation: Treatment with acetic anhydride to yield the final acetoxy derivative .

Biocatalytic Approaches

Biological systems, particularly marine organisms and plants, may produce methyl 11-acetoxyhexadecanoate as a secondary metabolite. For example, related hydroxytetradecanoic acid derivatives have been isolated from Ipomoea species, suggesting enzymatic pathways for hydroxylation and subsequent acetylation . Microbial systems, such as bacteria or fungi, could also facilitate these transformations via cytochrome P450 enzymes or acyltransferases .

Physicochemical Properties and Analytical Characterization

Spectral Data

The compound’s structural elucidation relies on advanced spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Peaks at ~1740 cm⁻¹ (C=O stretch of ester groups) and ~1240 cm⁻¹ (C-O stretch of acetoxy moiety) confirm functional group presence .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 3.65 ppm (methyl ester -OCH₃), δ 2.30 ppm (acetoxy -COOCH₃), and δ 4.80 ppm (methine proton adjacent to acetoxy group) .

    • ¹³C NMR: Resonances at δ 170.5 ppm (ester carbonyl) and δ 21.0 ppm (acetyl methyl group) .

Chromatographic Behavior

Reverse-phase HPLC analysis typically shows a retention time reflective of its hydrophobicity, with elution profiles comparable to C₁₈ fatty acid esters. GC-MS fragmentation patterns include ions at m/z 328 (molecular ion), 270 (loss of acetic acid), and 74 (McLafferty rearrangement product) .

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